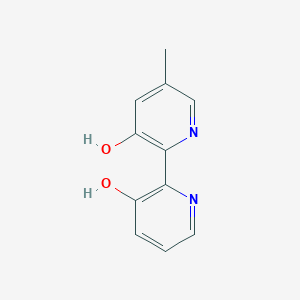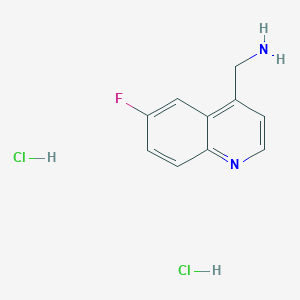
(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity, which makes them valuable in the treatment of various bacterial infections. The incorporation of a fluorine atom at the 6-position of the quinoline ring enhances the compound’s antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoroquinolin-4-yl)methanamine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the reaction of 6-fluoroquinoline with formaldehyde and ammonia, followed by reduction to yield the desired amine. The reaction conditions often involve the use of a solvent such as ethanol and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of (6-Fluoroquinolin-4-yl)methanamine;dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoroquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial properties and its effects on bacterial DNA-gyrase.
Medicine: Research is ongoing to explore its potential as an antibacterial agent in the treatment of infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-Fluoroquinolin-4-yl)methanamine;dihydrochloride involves the inhibition of bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription in bacteria. By inhibiting this enzyme, the compound prevents bacterial cell division and leads to cell death. This mechanism is similar to other fluoroquinolones, which also target bacterial DNA-gyrase.
Comparison with Similar Compounds
Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Uniqueness
(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct antibacterial properties. Compared to other fluoroquinolones, it may exhibit different levels of activity against various bacterial strains and have unique pharmacokinetic properties.
Properties
Molecular Formula |
C10H11Cl2FN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
(6-fluoroquinolin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9FN2.2ClH/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10;;/h1-5H,6,12H2;2*1H |
InChI Key |
OLMOKJCKTSBIRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)-](/img/structure/B13129330.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13129338.png)
![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)
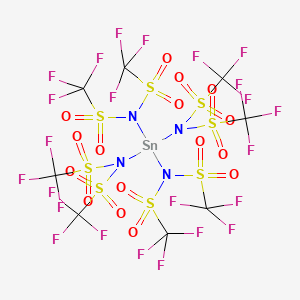
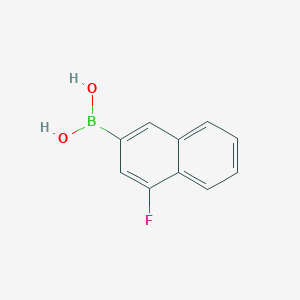
![4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid](/img/structure/B13129352.png)
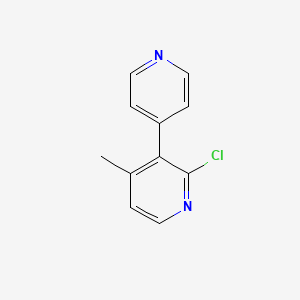


![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)
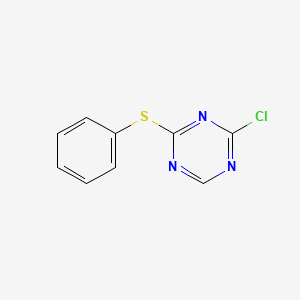
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)
